5-氟-6-甲基尿嘧啶

描述

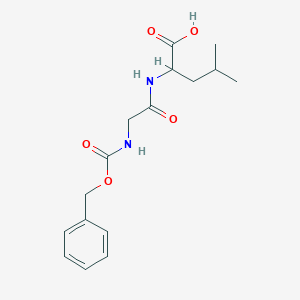

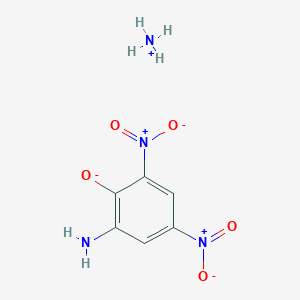

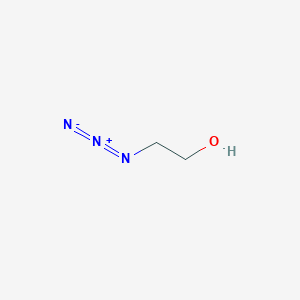

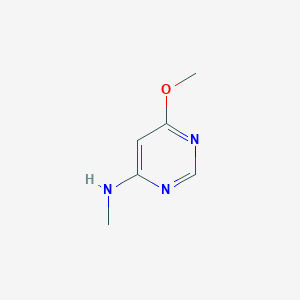

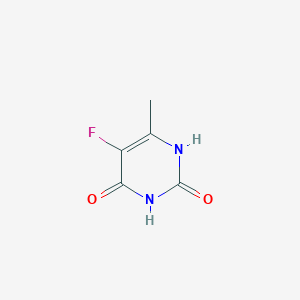

5-Fluoro-6-methyluracil is a derivative of uracil, a naturally occurring pyrimidine . It is an aromatic organic compound with a heterocyclic shape . The molecular formula is C5H5FN2O2 and it has a molecular weight of 144.1 g/mol.

Synthesis Analysis

The synthesis of 5-Fluoro-6-methyluracil involves complex chemical processes. A study on the synthesis and bioevaluation of 5-Fluorouracil derivatives indicates that these compounds can effectively inhibit the growth of tumor cells . Another study discusses the incorporation of 5-Fluorouracil into poly (D, L-lactide-co-glycolide) nanoparticles to increase its oral bioavailability .Molecular Structure Analysis

The molecular structure of 5-Fluoro-6-methyluracil has been analyzed using IR and Raman spectra with Gaussian-09 molecular analysis . The study supports the possibility of charge transfer in the biomolecule and provides insights into the concept of charge distribution in molecules as the sites of nucleophilic reactions and electrophilic effect .Chemical Reactions Analysis

The chemical reactions involving 5-Fluoro-6-methyluracil are complex and involve various mechanisms. A study on electrophilic and oxidative fluorination of heterocyclic compounds discusses the reaction mechanisms and selectivity problem .Physical And Chemical Properties Analysis

5-Fluoro-6-methyluracil has a melting point of 282-283 °C . Its solubility has been studied in various solvents, and it has been found to be soluble in 1 N NH4OH (50 mg/ml) and DMSO (10 - 50 mg/ml) .科学研究应用

6-甲基尿嘧啶衍生物的氟化:Cech、Herrmann和Holý(1977年)的研究描述了通过用氟元素处理6-甲基尿嘧啶及其衍生物来获得5-氟-6-甲基尿嘧啶和5-氟-6-氟甲基尿嘧啶衍生物的过程。这些衍生物对水解和亲核试剂是稳定的(Cech, Herrmann, & Holý, 1977)。

离子液体中的亲电氟化:Borodkin等人(2016年)开发了一种有效的甲基化尿嘧啶氟化方案,包括形成5-氟-6-甲基尿嘧啶。该研究突出了离子液体在这一过程中的促进作用,加速了反应并影响了氟尿嘧啶的产率(Borodkin, Elanov, Gatilov, & Shubin, 2016)。

5-氟尿嘧啶的作用机制和临床策略:Longley、Harkin和Johnston(2003年)提供了关于5-氟尿嘧啶(5-FU)作用机制的见解,这是一种与5-氟-6-甲基尿嘧啶密切相关的化合物。该研究讨论了增加5-FU抗癌活性的策略以及药物抗性带来的挑战(Longley, Harkin, & Johnston, 2003)。

氟尿嘧啶的生物化学和药理学:Pinedo和Peters(1988年)回顾了氟尿嘧啶的生物化学和药理学,包括其转化为活性核苷酸、并入RNA以及抑制DNA合成。该研究讨论了氟尿嘧啶的临床应用和抗性机制,为理解5-氟-6-甲基尿嘧啶在化疗中的作用提供了背景(Pinedo & Peters, 1988)。

未来方向

属性

IUPAC Name |

5-fluoro-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVJAXFFVMSNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933278 | |

| Record name | 5-Fluoro-6-methylpyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-6-methyluracil | |

CAS RN |

1480-99-5 | |

| Record name | NSC33036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-6-methylpyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。